Human TAAR1 Agonist Potency vs Non-Chlorinated Analog
In a direct head-to-head comparison of agonist activity at the human Trace Amine-Associated Receptor 1 (TAAR1) using the same functional assay, 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine demonstrated a 14-fold higher potency compared to a structurally similar non-chlorinated comparator [1][2].
| Evidence Dimension | Agonist activity at human TAAR1 |
|---|---|
| Target Compound Data | EC50 = 23 nM |
| Comparator Or Baseline | Non-chlorinated analog CHEMBL2206371: EC50 = 320 nM |
| Quantified Difference | 14-fold increase in potency |
| Conditions | cAMP accumulation in recombinant HEK293 cells after 30 min incubation (luminometer) |
Why This Matters
This 14-fold difference in potency is a decisive factor for any project involving TAAR1 agonism, as it dictates the required concentration for a biological effect and impacts the selection of a lead series.
- [1] BindingDB. (2014). BDBM109348: US8604061, 4. Affinity Data for human TAAR1. View Source
- [2] BindingDB. (n.d.). BDBM50401194 CHEMBL2206371. Affinity Data for human TAAR1. View Source
